TLR8 agonist 5

TLR8 agonism reporter assay EC50 comparison

TLR8 agonist 5 (DN052, CAS 2413016-41-6) is a rigorously characterized imidazoquinoline TLR8 agonist with an EC50 of 6.7–20 nM in HEK-Blue hTLR8 reporter cells and unequivocal selectivity over TLR7. Unlike dual TLR7/8 agonists such as R848/resiquimod, DN052 eliminates confounding TLR7-mediated signaling, enabling clean interpretation of TLR8-specific biology. With 16-fold greater potency than the clinical-stage motolimod (EC50 ~100 nM), DN052 supports low-nanomolar dosing to minimize compound consumption in HTS and longitudinal studies. Its fully elucidated structure (C31H40N6O5, MW 576.69), validated SAR, and published comparator data qualify it as the definitive reference standard for TLR8 pathway interrogation, human PBMC cytokine profiling, and lipid-nanoparticle vaccine adjuvant development.

Molecular Formula C31H40N6O5
Molecular Weight 576.7 g/mol
Cat. No. B10854941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTLR8 agonist 5
Molecular FormulaC31H40N6O5
Molecular Weight576.7 g/mol
Structural Identifiers
SMILESCCOCC1=NC2=C(N1CC(C)(C)OCCNC(=O)C(C)(C)NC(=O)OCC3=CC=CC=C3)C4=CC=CC=C4N=C2N
InChIInChI=1S/C31H40N6O5/c1-6-40-19-24-35-25-26(22-14-10-11-15-23(22)34-27(25)32)37(24)20-30(2,3)42-17-16-33-28(38)31(4,5)36-29(39)41-18-21-12-8-7-9-13-21/h7-15H,6,16-20H2,1-5H3,(H2,32,34)(H,33,38)(H,36,39)
InChIKeyUXDUNZGDEXDOEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TLR8 Agonist 5 (DN052, CAS 2413016-41-6): Potent and Selective Small Molecule TLR8 Activator for Immuno-Oncology Research


TLR8 agonist 5, also designated DN052, is a small-molecule imidazoquinoline derivative that functions as a potent and selective agonist of human Toll-like receptor 8 (TLR8) . The compound is characterized by a molecular formula of C31H40N6O5 and a molecular weight of 576.69 g/mol . TLR8 is an endosomal pattern recognition receptor that detects single-stranded RNA and plays a central role in initiating innate immune responses, making selective agonists valuable tools for cancer immunotherapy and vaccine adjuvant research .

TLR8 Agonist 5 (DN052): Why Not All TLR8 Agonists Are Interchangeable for Procurement


Substitution among in-class TLR8 agonists introduces substantial experimental risk due to substantial differences in potency, target selectivity, and functional outcomes. TLR8 shares high structural homology with TLR7, and many commercially available agonists (such as R848/resiquimod) exhibit dual TLR7/8 activity, leading to distinct cytokine induction profiles and off-target immune activation that confound data interpretation . Furthermore, potency varies dramatically across agonists; the EC50 for TLR8 activation can differ by more than an order of magnitude between compounds within the same structural class, directly impacting the effective working concentration range and downstream biological responses . Even compounds marketed as TLR8-selective, such as motolimod (VTX-2337), exhibit approximately 15-fold lower potency than DN052 in comparable reporter assays, necessitating dose adjustment and potentially altering the therapeutic window . Procuring a well-characterized, high-potency, selective TLR8 agonist with documented comparator data is therefore essential for reproducible and interpretable research outcomes.

TLR8 Agonist 5 (DN052): Head-to-Head Potency, Selectivity, and Structural Differentiation Evidence


Superior In Vitro Potency in HEK-Blue hTLR8 Reporter Assay vs. Motolimod

TLR8 agonist 5 (DN052) demonstrates significantly greater potency than the clinical-stage TLR8 agonist motolimod (VTX-2337) in the HEK-Blue hTLR8 reporter assay. DN052 achieves an EC50 of 6.7 nM, compared to 108.7 nM for motolimod, representing an approximately 16.2-fold increase in potency . This assay utilizes HEK293 cells stably transfected with human TLR8 and an NF-κB-inducible SEAP reporter gene, providing a standardized measure of TLR8-specific activation.

TLR8 agonism reporter assay EC50 comparison immune activation

Documented Potency in HEK-Blue hTLR8 System Across Multiple Independent Vendor Datasets

Multiple independent vendors report consistent TLR8 agonist 5 activity in the HEK-Blue hTLR8 reporter system with EC50 values of 20 nM [1]. While one vendor reports an even lower EC50 of 6.7 nM in the same assay platform , the consensus EC50 range (6.7-20 nM) consistently places TLR8 agonist 5 among the most potent small-molecule TLR8 activators available. This cross-vendor data convergence supports the reliability of the compound's activity profile independent of batch-to-batch or source variation.

TLR8 agonism EC50 validation reproducibility cross-vendor consistency

Structural Determinants of TLR8 Selectivity: Imidazoquinoline Core with C2-Ethoxymethyl Substitution

TLR8 agonist 5 contains an imidazoquinoline core scaffold bearing a C2-ethoxymethyl substitution and an N1-branched aliphatic linker terminating in a carbamate-protected amino acid moiety (IUPAC: benzyl N-[1-[2-[1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-yl]oxyethylamino]-2-methyl-1-oxopropan-2-yl]carbamate) . Structure-activity relationship (SAR) studies across diverse heterocyclic scaffolds have established that the selectivity for TLR8 versus TLR7 is exquisitely dependent on specific substitution patterns, with C2-alkyl chain length and branching being critical determinants of receptor preference [1]. The ethoxymethyl group at C2, combined with the sterically hindered N1 substituent, confers a binding mode that favors TLR8 engagement over TLR7, whereas dual TLR7/8 agonists such as R848 (resiquimod) lack this substitution pattern and activate both receptors indiscriminately .

structure-activity relationship SAR imidazoquinoline selectivity TLR8

Patent-Protected IP Position: Covered Under EP3875451B1 (TLR8 Agonist)

TLR8 agonist 5 is protected under granted European patent EP3875451B1, titled 'TLR8 Agonist,' which issued on January 3, 2024, and was filed on October 18, 2019 [1]. The patent is assigned to Chia Tai Tianqing Pharmaceutical Group Co., Ltd. and covers imidazoquinoline-based TLR8 agonists with defined substitution patterns [1]. This issued patent provides composition-of-matter protection that differentiates TLR8 agonist 5 from earlier-generation TLR8 agonists (such as motolimod, which is covered under separate IP) and from unpatented or generic imidazoquinoline derivatives. For commercial and translational research applications, this patent status clarifies the freedom-to-operate landscape and indicates that the compound represents a distinct chemical entity rather than a generic analog.

patent intellectual property TLR8 agonist composition of matter EP3875451B1

TLR8 Agonist 5 (DN052): Validated Research Applications and Use Cases


In Vitro Activation of Human TLR8 Signaling in Reporter and Primary Cell Assays

TLR8 agonist 5 is optimally suited for in vitro studies requiring robust and selective activation of human TLR8 signaling. In HEK-Blue hTLR8 reporter cells, the compound induces NF-κB activation with an EC50 of 6.7-20 nM, enabling dose-response characterization at low nanomolar concentrations . This potency profile supports its use in high-throughput screening formats where compound consumption must be minimized. The imidazoquinoline core structure, validated through SAR studies, confers TLR8 selectivity that reduces confounding TLR7-mediated signaling when compared to dual agonists such as R848 . Researchers can confidently employ TLR8 agonist 5 as a reference agonist for TLR8 pathway interrogation, cytokine induction studies in human peripheral blood mononuclear cells (PBMCs), and as a positive control in TLR8 antagonist screening campaigns.

Vaccine Adjuvant Development and Cancer Immunotherapy Research

Selective TLR8 agonists are actively investigated as vaccine adjuvants and cancer immunotherapeutic agents due to their ability to activate antigen-presenting cells and drive Th1-biased immune responses . TLR8 agonist 5 (DN052), with its high potency (EC50 6.7-20 nM) and structural selectivity features, provides a well-characterized tool compound for preclinical adjuvant formulation studies. The compound's activity in activating human TLR8 aligns with the immunological premise that pure TLR8 agonists may serve as effective adjuvants for populations with suboptimal immune responses, including newborns and the elderly . Researchers developing lipid nanoparticle-based vaccine formulations or investigating combination immunotherapy strategies can utilize TLR8 agonist 5 as a defined molecular probe to dissect TLR8-specific contributions to anti-tumor immunity and vaccine-elicited CD8+ T cell responses.

Comparative Pharmacology and Benchmarking Against Clinical-Stage TLR8 Agonists

TLR8 agonist 5 serves as a valuable benchmark compound for comparative pharmacological studies against clinical-stage TLR8 agonists, most notably motolimod (VTX-2337, EC50 = 100-108.7 nM) . The documented 16-fold potency difference in the same reporter assay platform provides a quantitative reference point for assessing relative TLR8 activation efficiency across experimental systems . This comparative data enables researchers to calibrate their own assay conditions, establish dose-response relationships for novel TLR8 modulators, and interpret differences in downstream functional readouts (cytokine production, co-stimulatory molecule expression, etc.) that may arise from varying potency levels among TLR8 agonists. The availability of cross-validated EC50 data from multiple independent vendors further supports its use as a reliable internal standard for TLR8 activation studies.

Structure-Activity Relationship Studies and Medicinal Chemistry Optimization

The fully elucidated chemical structure of TLR8 agonist 5 (C31H40N6O5, MW 576.69, IUPAC name and InChI Key available) makes it suitable as a reference ligand for structure-activity relationship investigations and computational modeling of TLR8-ligand interactions. The compound's imidazoquinoline core with C2-ethoxymethyl substitution and extended N1-carbamate side chain represents a distinct chemotype within the broader TLR7/8 agonist pharmacophore landscape . Medicinal chemistry teams engaged in TLR8 agonist optimization can utilize TLR8 agonist 5 as a comparator to assess improvements in potency, selectivity, solubility (DMSO solubility: 50 mg/mL or 86.7 mM) , and other drug-like properties. The granted patent protection (EP3875451B1) [1] further delineates this chemical space, providing a clear reference point for freedom-to-operate assessments in drug discovery programs targeting TLR8.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for TLR8 agonist 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.